REACTION_CXSMILES
|
[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][C:13]=1[NH:14][C:15](=[O:17])[CH3:16])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2].CC(OC(C)=O)=O.[N+:25]([O-])([OH:27])=[O:26]>O1CCOCC1>[C:1]([O:4][C:5]1[CH:6]=[C:7]([CH:11]=[C:12]([N+:25]([O-:27])=[O:26])[C:13]=1[NH:14][C:15](=[O:17])[CH3:16])[C:8]([OH:10])=[O:9])(=[O:3])[CH3:2]
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Name
|
|
Quantity
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1 g
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Type
|
reactant
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)O)C=CC1NC(C)=O
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Name
|
|
Quantity
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3.33 mL
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Type
|
reactant
|
Smiles
|
CC(=O)OC(=O)C
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Name
|
|
Quantity
|
3.33 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Control Type
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UNSPECIFIED
|
Setpoint
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0 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was slowly added to the mixture
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Type
|
ADDITION
|
Details
|
containing 102
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Type
|
TEMPERATURE
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Details
|
The reaction mixture was then warmed to 30°-35° C. until the reaction
|
Type
|
ADDITION
|
Details
|
The reaction mixture was poured onto ice/water (100 mL)
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Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (4×50 mL)
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Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (NaSO4)
|
Type
|
CONCENTRATION
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Details
|
concentrated to dryness on a rotary evaporator
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=C(C(=O)O)C=C(C1NC(C)=O)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.05 g | |
YIELD: PERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |